2-Spiro[2.4]heptan-7-ylacetic acid
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Overview
Description
2-Spiro[24]heptan-7-ylacetic acid is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[24]heptane core, which is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[2.4]heptan-7-ylacetic acid typically involves the preparation of spiro[2.4]heptane analogues. One common method starts with spiro[2.4]heptan-4-one, which undergoes transformation into a 5-phenylthio-α,β-unsaturated ketone. This intermediate is then subjected to conjugate addition using an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone followed by epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.4]heptan-7-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Spiro[2.4]heptan-7-ylacetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Spiro[2.4]heptan-7-ylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have biological activities, including diuretic and antiandrogenic effects.
Uniqueness
2-Spiro[24]heptan-7-ylacetic acid is unique due to its specific spiro[24]heptane core and acetic acid moiety
Properties
IUPAC Name |
2-spiro[2.4]heptan-7-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECWLOAXNXPCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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